4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(3-(trifluoromethyl)benzyl)piperidine
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and possibly its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The selectivity of chemical inhibitors for Cytochrome P450 (CYP) isoforms is crucial in understanding drug-drug interactions and metabolism. Studies have shown that certain chemical compounds, including pyrazole derivatives, play a significant role in inhibiting specific CYP isoforms, thus aiding in deciphering the metabolic pathways of various drugs. The selectivity and potency of these inhibitors are essential for predicting potential drug interactions in human liver microsomes (Khojasteh et al., 2011).
DNA Minor Groove Binders
Hoechst 33258 and its analogues, belonging to the family of minor groove binders, have demonstrated significant importance in research due to their strong binding affinity to AT-rich sequences of double-stranded B-DNA. These compounds, which include derivatives of piperidine and pyrazole, are utilized extensively in chromosome and nuclear staining, highlighting their critical role in genetic and cellular biology research (Issar & Kakkar, 2013).
Synthetic Pathways and Applications in Medicinal Chemistry
Recent patents on dipeptidyl peptidase IV inhibitors showcase a variety of chemical structures, including pyridine and pyrazole derivatives, as potent antidiabetic drugs. These compounds exemplify the therapeutic potential of such derivatives in treating type 2 diabetes mellitus by modulating the activity of specific enzymes critical for insulin secretion (Mendieta et al., 2011).
Nucleophilic Aromatic Substitution
The chemistry of nucleophilic aromatic substitution plays a pivotal role in the synthesis of complex organic compounds, including those containing pyridine and pyrazole rings. This type of reaction facilitates the creation of novel compounds with potential applications in pharmaceuticals and materials science (Pietra & Vitali, 1972).
Anticancer Activity of Quinazoline Derivatives
Quinazoline derivatives have been identified as potent anticancer agents, demonstrating the significant impact of heterocyclic compounds in therapeutic applications. These compounds, through their interaction with various cellular targets, offer a promising avenue for the development of new anticancer drugs (Moorthy et al., 2023).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3/c1-14-10-15(2)25(23-14)13-16-6-8-24(9-7-16)12-17-4-3-5-18(11-17)19(20,21)22/h3-5,10-11,16H,6-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXKPCBNQOYLBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(3-(trifluoromethyl)benzyl)piperidine |
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